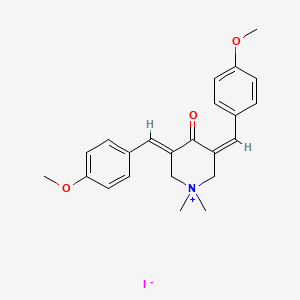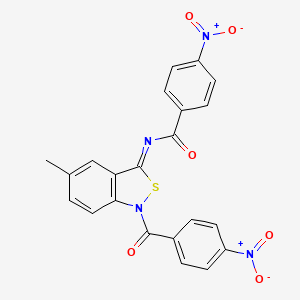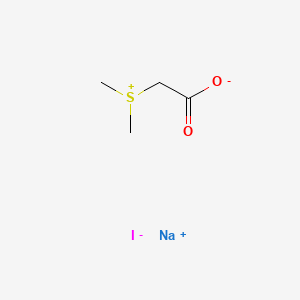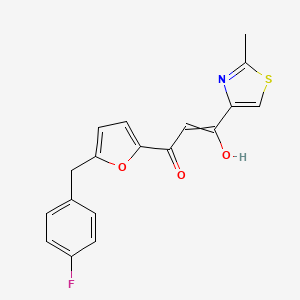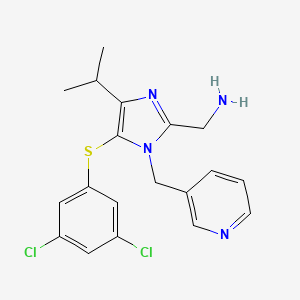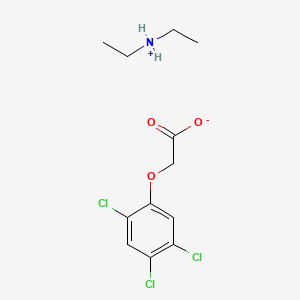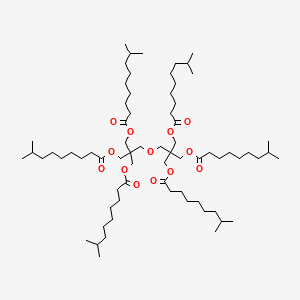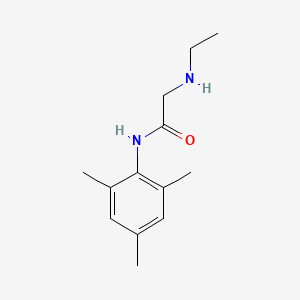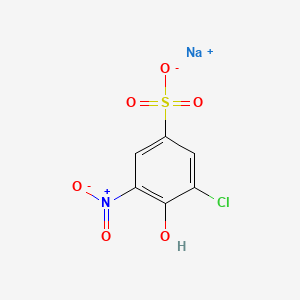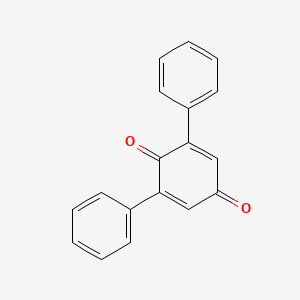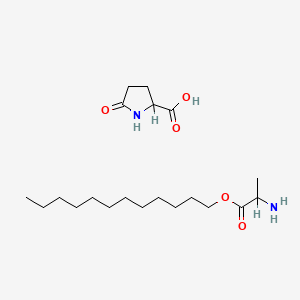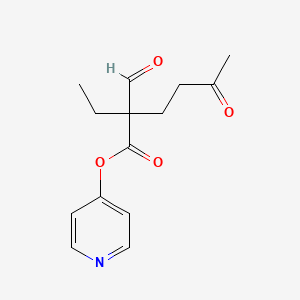
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate is an organic compound with a complex structure that includes a pyridine ring, a ketone group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridylpropionic acid with ethyl acetoacetate in the presence of a base, followed by esterification. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: A structurally similar compound with a simpler ester and ketone group.
4-Pyridylpropionic acid: Shares the pyridine ring but lacks the ester and ketone functionalities.
Uniqueness
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
94089-25-5 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
pyridin-4-yl 2-ethyl-2-formyl-5-oxohexanoate |
InChI |
InChI=1S/C14H17NO4/c1-3-14(10-16,7-4-11(2)17)13(18)19-12-5-8-15-9-6-12/h5-6,8-10H,3-4,7H2,1-2H3 |
InChI Key |
LWXCPOHAODURDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)C)(C=O)C(=O)OC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)
